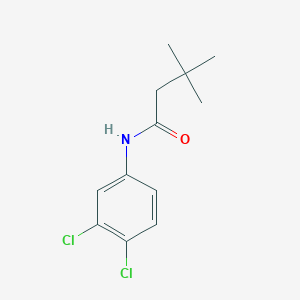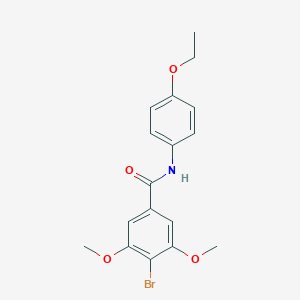
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the amide class of compounds and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide is not fully understood. However, it has been suggested that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by modulating the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can reduce inflammation and pain in animal models of arthritis. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to reduce seizures in animal models of epilepsy. N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been extensively studied and its pharmacological properties are well understood. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in laboratory experiments. For example, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel analogs of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in humans.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-1-amine. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to possess anticonvulsant properties and has been studied as a potential treatment for epilepsy.
Propriétés
Nom du produit |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-11(16)15-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
LQGGHJZBLPRFJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)